4-(dimethylamino)-N-(2,4,6-trimethylphenyl)benzamide
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Overview
Description
4-(dimethylamino)-N-(2,4,6-trimethylphenyl)benzamide is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dimethylamino group and a trimethylphenyl group attached to a benzamide core.
Preparation Methods
The synthesis of 4-(dimethylamino)-N-(2,4,6-trimethylphenyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzoic acid with 2,4,6-trimethylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
4-(dimethylamino)-N-(2,4,6-trimethylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
4-(dimethylamino)-N-(2,4,6-trimethylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-(2,4,6-trimethylphenyl)benzamide involves its interaction with specific molecular targets. The dimethylamino group and the trimethylphenyl group play crucial roles in its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
4-(dimethylamino)-N-(2,4,6-trimethylphenyl)benzamide can be compared with other similar compounds, such as:
4-(dimethylamino)benzoic acid: Shares the dimethylamino group but lacks the trimethylphenyl group.
2,4,6-trimethylaniline: Contains the trimethylphenyl group but lacks the benzamide core.
N-(2,4,6-trimethylphenyl)benzamide: Similar structure but without the dimethylamino group.
Properties
IUPAC Name |
4-(dimethylamino)-N-(2,4,6-trimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-12-10-13(2)17(14(3)11-12)19-18(21)15-6-8-16(9-7-15)20(4)5/h6-11H,1-5H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGCJACLHFYKKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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